![molecular formula C9H7ClN2O4S2 B040392 3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-71-8](/img/structure/B40392.png)
3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide, commonly known as CMT-3, is a synthetic compound that belongs to the class of benzothiadiazine derivatives. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In
Mécanisme D'action
The mechanism of action of CMT-3 is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs). MMPs are involved in the degradation of extracellular matrix proteins, which are important for the growth and invasion of cancer cells. COXs are involved in the synthesis of prostaglandins, which are important mediators of inflammation.
Effets Biochimiques Et Physiologiques
CMT-3 has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating caspases and inhibiting the expression of anti-apoptotic proteins. It also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammatory cells, it inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In plant cells, it inhibits the activity of photosystem II, which is essential for the photosynthesis process.
Avantages Et Limitations Des Expériences En Laboratoire
CMT-3 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, CMT-3 has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being investigated. It is also expensive to synthesize, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on CMT-3. In medicine, further studies are needed to investigate its potential use in the treatment of cancer and inflammatory diseases. In agriculture, further studies are needed to investigate its potential use as a herbicide and antifungal agent. In industry, further studies are needed to investigate its potential use as a corrosion inhibitor. There is also a need for studies on the toxicity and environmental impact of CMT-3, especially if it is to be used in large-scale applications.
Méthodes De Synthèse
The synthesis of CMT-3 involves the reaction of 7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide with sodium carboxymethylthiolate. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
CMT-3 has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anticancer properties. Studies have shown that CMT-3 inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
In agriculture, CMT-3 has been investigated for its potential use as a herbicide. Studies have shown that CMT-3 inhibits the growth of weeds by interfering with their photosynthesis process. It has also been shown to have antifungal properties and may be useful in the treatment of plant diseases caused by fungi.
In industry, CMT-3 has been investigated for its potential use as a corrosion inhibitor. Studies have shown that CMT-3 inhibits the corrosion of metals by forming a protective film on their surface.
Propriétés
Numéro CAS |
114260-71-8 |
|---|---|
Nom du produit |
3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Formule moléculaire |
C9H7ClN2O4S2 |
Poids moléculaire |
306.7 g/mol |
Nom IUPAC |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H7ClN2O4S2/c10-5-1-2-6-7(3-5)18(15,16)12-9(11-6)17-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
Clé InChI |
KYNSHYNNEHSCGM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC(=O)O |
SMILES canonique |
C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



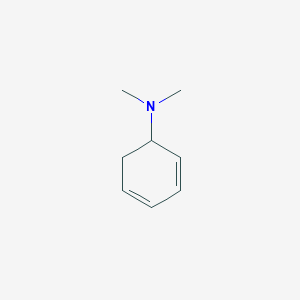


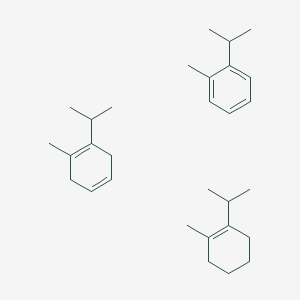

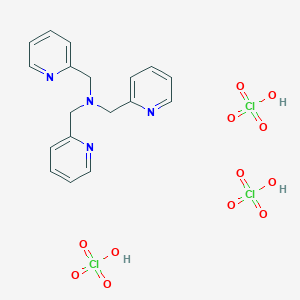

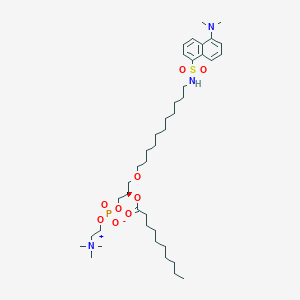

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
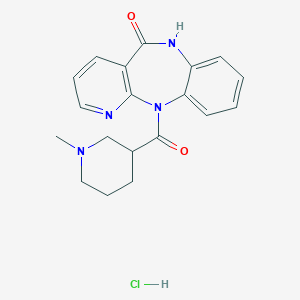
![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)